molecular formula C23H29F3N2O4 B4294827 4-HYDROXY-4,5-DIMETHYL-3-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE

4-HYDROXY-4,5-DIMETHYL-3-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE

Cat. No.: B4294827
M. Wt: 454.5 g/mol
InChI Key: LTOPAERHQXTBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-HYDROXY-4,5-DIMETHYL-3-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-4,5-DIMETHYL-3-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the indole and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-4,5-DIMETHYL-3-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The oxazolidinone ring can be reduced under specific conditions.

    Substitution: The indole and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxazolidinone ring could produce an amine.

Scientific Research Applications

4-HYDROXY-4,5-DIMETHYL-3-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-HYDROXY-4,5-DIMETHYL-3-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methyl-2-pentanone: A simpler compound with similar functional groups.

    2-methyl-5-(trifluoromethoxy)-1H-indole: Shares the indole moiety with the target compound.

    Oxazolidinones: A class of compounds with the oxazolidinone ring structure.

Uniqueness

4-HYDROXY-4,5-DIMETHYL-3-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE is unique due to its combination of functional groups and complex structure, which confer specific chemical and biological properties not found in simpler or related compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-3-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3N2O4/c1-14(2)7-6-11-21(4)22(5,30)28(20(29)32-21)12-10-17-15(3)27-19-9-8-16(13-18(17)19)31-23(24,25)26/h7-9,13,27,30H,6,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOPAERHQXTBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCN3C(=O)OC(C3(C)O)(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-HYDROXY-4,5-DIMETHYL-3-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE
Reactant of Route 2
4-HYDROXY-4,5-DIMETHYL-3-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE
Reactant of Route 3
4-HYDROXY-4,5-DIMETHYL-3-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE
Reactant of Route 4
4-HYDROXY-4,5-DIMETHYL-3-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE
Reactant of Route 5
4-HYDROXY-4,5-DIMETHYL-3-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE
Reactant of Route 6
4-HYDROXY-4,5-DIMETHYL-3-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE

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